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Cell Line Background & Culture Conditions

The H1975 cell line is a model for human non-small cell lung adenocarcinoma (NSCLC). The Apitolisib-

resistant sublines (often termed H1975R, H1975GR, or H1975GR+) are developed by chronically exposing

the parent cells to increasing concentrations of the dual PI3K/mTOR inhibitor, Apitolisib (GDC-0980) [1]

[2].

The table below summarizes the standard culture conditions for the parent and resistant lines:

Cell
Line

Base
Medium

Serum
Supplementation

Antibiotics &
Other
Supplements

Special
Conditioning

Key
Characteristics

| H1975 (Parent) | RPMI-1640 [3] [4] [2] | 10% FBS [3] [4] [2] | 1% Penicillin-Streptomycin (+ Glutamine

in some cases) [3] [2] | None [3] | - Epithelial morphology [4]

Carries EGFR L858R/T790M mutations [4]

Sensitive to Apitolisib [1] | | H1975R- / H1975GR (Resistant, drug-free medium) | RPMI-1640 [3] [5] |
10% FBS [3] [5] | 1% Penicillin-Streptomycin-Glutamine [3] [5] | Grown in Apitolisib-free media after

resistance is established [3] [5] | - Hyper-proliferative [3] [5]
Altered cell cycle (more cells in S/G2/M) [3] [5]

Metabolic reprogramming [3] | | H1975R+ / H1975GR (Resistant, maintenance medium) | RPMI-1640
[3] [6] [2] | 10% FBS [3] [6] [2] | 1% Penicillin-Streptomycin [6] [2] | Maintained in 0.58 µM to 1 µM
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Apitolisib [3] [6] [2] | - Proliferation suppressed by continuous drug exposure [3] [5]

Exhibits a hypo-energetic phenotype [3] |

General Culture Parameters:

Incubation: 37°C, 5% CO₂ [4] [2].

Growth Properties: Adherent [4].
Dissociation: Use standard reagents like Trypsin-EDTA or a gentler alternative like Accutase [4].

Medium Renewal: Every 2-3 days [4].
Subculturing: Perform when cultures reach 75-90% confluency [3] [4].

Experimental Workflow: Characterizing Resistant Cells

The following diagram outlines the key steps and assessments used in recent studies to establish and

characterize Apitolisib-resistant H1975 cells.
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Characterization Steps

Start with Parental H1975 Cells

Chronic Exposure to
Increasing Apitolisib Doses

Confirm Resistance via
BrdU or CellTiter Blue Proliferation Assay

Maintain Resistant Population
(H1975R+ or H1975R-)

Phenotypic Characterization

Investigate Resistance Mechanisms Growth Curve & Confluency Test Cell Cycle Profiling
(e.g., DAPI staining)

Metabolic Phenotyping
(e.g., Seahorse Analyzer)

Western Blot Analysis
(PIM1, c-Myc, pAkt, EMT markers) Gene/miRNA Expression Arrays Central Carbon Metabolism Assay

Click to download full resolution via product page

Frequently Asked Questions (FAQs)

How is acquired resistance to Apitolisib confirmed in the lab? Resistance is quantitatively

confirmed using cell proliferation assays, such as BrdU ELISA or CellTiter Blue. Acquired resistance
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is typically defined as a log-fold (10-fold) increase in the IC₅₀ of Apitolisib in the resistant cells

(H1975GR) compared to the age-matched parent cells (H1975P) [1] [2].

What are the key metabolic differences in the resistant cells? Resistant cells undergo significant

metabolic reprogramming. When moved to drug-free media (H1975R-), they often show increased

mitochondrial respiration (OCR). In contrast, cells kept under drug pressure (H1975R+) become

hypo-energetic and may shift towards utilizing alternative energy sources like free fatty acids and

ketone bodies [3].

What is a potential strategy to overcome this resistance? Recent research suggests that continuing

Apitolisib and combining it with other agents may be beneficial. One study showed that the histone

deacetylase (HDAC) inhibitor Vorinostat effectively controlled the hyper-proliferation of H1975R-

cells [3] [5]. Another approach is co-targeting PIM kinase, which can provide an escape mechanism

from PI3K/mTOR inhibition [6].

Troubleshooting Guide

Problem Possible Cause Suggested Solution

Slow proliferation
of H1975R+ cells

Continuous selective pressure
from Apitolisib in the medium

[3].

This is an expected phenotype. For
experiments, consider maintaining a separate

H1975R- line for comparison [3] [5].

Loss of resistance
phenotype

Prolonged culture in drug-free

medium may allow reversion.

Maintain a stock of H1975R+ cells and culture

them continuously in the recommended
concentration of Apitolisib (0.58 - 1 µM) [3] [2].

Changes in cell
morphology

Resistant lines may undergo
Epithelial-Mesenchymal

Transition (EMT) [1] [2].

Characterize the cells for known EMT markers
(e.g., Vimentin, E-cadherin) via Western blot to

confirm this expected adaptation [2].

Key Experimental Protocols Cited

Here are concise methodologies for key experiments from the search results:
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1. Proliferation and Confluency Test [3] [5]

Objective: Qualitatively compare growth rates.
Method: Culture H1975P, H1975R+, and H1975R- cells in T75 flasks. Observe and record the time

(in days) each line takes to reach 90% confluency. H1975R- typically reaches confluency fastest (~2
days), while H1975R+ is slowest (~5 days).

2. Cell Cycle Profiling [3] [5]

Objective: Analyze distribution of cells in different cell cycle phases.
Method:

Seed cells in a 96-well microplate and incubate for 48 hours.
Wash with PBS, then fix cells with pre-warmed formaldehyde (with Triton-X100).

Wash again and stain nuclear DNA with DAPI.
Analyze the cell cycle using a high-content imaging system (e.g., Cytel).

3. Metabolic Phenotyping with Seahorse XF Analyzer [3]

Objective: Measure key metabolic parameters like Oxygen Consumption Rate (OCR) and
Extracellular Acidification Rate (ECAR).

Method:
Perform an initial seeding density optimization for each cell line.

Seed cells in a Seahorse 24-well plate (e.g., 60,000 H1975P, 40,000 H1975R-, 80,000
H1975R+).

Run the assay on the Seahorse XF24 analyzer according to manufacturer instructions.
Normalize the results (OCR/ECAR) to cell number using a parallel crystal violet assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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